4,9-Bis(5-bromothiophen-2-yl)naphtho[2,3-c][1,2,5]thiadiazole
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Overview
Description
4,9-Bis(5-bromothiophen-2-yl)naphtho[2,3-c][1,2,5]thiadiazole is a compound that belongs to the class of benzothiadiazole derivatives. It is known for its applications in the field of organic electronics, particularly in the synthesis of semiconducting polymers used in photovoltaic solar cells . This compound is characterized by its red monomer form and high purity, making it a valuable building block for various advanced materials .
Preparation Methods
The synthesis of 4,9-Bis(5-bromothiophen-2-yl)naphtho[2,3-c][1,2,5]thiadiazole typically involves the reaction of 4,7-Dibromo-2,1,3-benzothiadiazole with N-Bromosuccinimide (NBS) in dichlorobenzene . This reaction yields the desired compound with high purity. Industrial production methods may involve scaling up this synthetic route while ensuring the maintenance of reaction conditions to achieve consistent quality and yield .
Chemical Reactions Analysis
4,9-Bis(5-bromothiophen-2-yl)naphtho[2,3-c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using reagents like palladium catalysts.
Oxidation and Reduction Reactions: The thiophene rings can undergo oxidation or reduction under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other monomers to form polymeric structures.
Common reagents used in these reactions include palladium catalysts, N-Bromosuccinimide, and various solvents like dichlorobenzene . The major products formed from these reactions are typically polymeric materials with enhanced electronic properties .
Scientific Research Applications
4,9-Bis(5-bromothiophen-2-yl)naphtho[2,3-c][1,2,5]thiadiazole has several scientific research applications:
Organic Electronics: It is used in the synthesis of semiconducting polymers for organic photovoltaic solar cells, organic field-effect transistors (OFETs), and other electronic devices.
Material Science: The compound serves as a building block for low band gap polymers, which are essential for developing efficient solar cells and other optoelectronic devices.
Chemical Research: Researchers utilize this compound to study the properties and behaviors of benzothiadiazole derivatives in various chemical reactions.
Mechanism of Action
The mechanism of action of 4,9-Bis(5-bromothiophen-2-yl)naphtho[2,3-c][1,2,5]thiadiazole involves its role as an electron acceptor in organic electronic devices. The compound’s molecular structure allows it to facilitate charge transfer processes, which are crucial for the functioning of photovoltaic cells and other electronic devices . The pathways involved include the interaction of the compound with electron-donating materials, leading to the generation of charge carriers and the subsequent conversion of light into electrical energy .
Comparison with Similar Compounds
4,9-Bis(5-bromothiophen-2-yl)naphtho[2,3-c][1,2,5]thiadiazole can be compared with other similar compounds such as:
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole: This compound is also used in the synthesis of semiconducting polymers and shares similar applications in organic electronics.
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole: Known for its use as a second acceptor material in ternary polymer solar cells, this compound offers enhanced power conversion efficiencies.
The uniqueness of this compound lies in its specific molecular structure, which provides distinct electronic properties and makes it a valuable component in advanced material synthesis .
Properties
Molecular Formula |
C18H8Br2N2S3 |
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Molecular Weight |
508.3 g/mol |
IUPAC Name |
4,9-bis(5-bromothiophen-2-yl)benzo[f][2,1,3]benzothiadiazole |
InChI |
InChI=1S/C18H8Br2N2S3/c19-13-7-5-11(23-13)15-9-3-1-2-4-10(9)16(12-6-8-14(20)24-12)18-17(15)21-25-22-18/h1-8H |
InChI Key |
AOONVKZPKOSECB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=NSN=C3C(=C2C=C1)C4=CC=C(S4)Br)C5=CC=C(S5)Br |
Origin of Product |
United States |
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